molecular formula C6H11N5 B3208970 2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine CAS No. 1056623-36-9

2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine

Cat. No.: B3208970
CAS No.: 1056623-36-9
M. Wt: 153.19 g/mol
InChI Key: RMUABEPMDOCNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tetrazole Chemistry in Contemporary Medicinal and Materials Science Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a prominent structural motif in modern chemistry. numberanalytics.comwikipedia.org Although not found in natural products, this synthetic heterocycle has garnered substantial attention for its diverse applications. lifechemicals.com In medicinal chemistry, the tetrazole group is frequently employed as a bioisostere for the carboxylic acid functional group. numberanalytics.combohrium.com This is due to their comparable pKa values (the pKa of 1H-tetrazole is 4.90), allowing the tetrazole to exist as an anion at physiological pH, similar to a carboxylate. wikipedia.orgbohrium.com This substitution can lead to improved metabolic stability and better pharmacokinetic profiles in drug candidates. numberanalytics.com Consequently, the tetrazole moiety is a key component in several marketed drugs, including the antihypertensive agent Losartan. wikipedia.orglifechemicals.com

Beyond its role as a carboxylic acid mimic, the tetrazole ring's planar structure and electron-delocalized system are advantageous for optimizing ligand-receptor interactions. bohrium.com In the realm of materials science, the high nitrogen content and thermal stability of tetrazoles make them valuable in the development of energetic materials, such as propellants and components for automobile airbags. numberanalytics.comwikipedia.org Their nitrogen atoms are also excellent at coordinating with metal ions, leading to their use as ligands in the construction of functional materials like metal-organic frameworks for gas storage. lifechemicals.com

Significance of Amine Functionalities in Chemical Scaffolds and Molecular Design

Amines, organic derivatives of ammonia, are among the most critical functional groups in chemical and pharmaceutical sciences. numberanalytics.comamerigoscientific.com Their presence is ubiquitous in biologically active compounds and approved medicines, including antihistamines, antidepressants, and analgesics. numberanalytics.comamerigoscientific.comwhamine.com The significance of the amine group stems from its versatile chemical properties. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. stereoelectronics.org Primary and secondary amines can also serve as hydrogen bond donors. stereoelectronics.org

Furthermore, the basic nature of the amine group allows it to be protonated under physiological conditions, forming an ammonium (B1175870) ion. This ionization enhances water solubility and enables strong ionic interactions with biological receptors, which is often essential for a drug's mechanism of action. stereoelectronics.orgoit.edu In drug design, converting an amine to an amide is a common strategy to test the importance of hydrogen bonding and ionic interactions, as the amide nitrogen is no longer basic and its hydrogen bonding characteristics are altered. stereoelectronics.org The fundamental role of amines in forming hydrogen bonds, ionic bonds, and participating in various chemical reactions makes them indispensable building blocks in the design of new therapeutic agents. whamine.com

Rationale for Investigating 2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine as a Unique Chemical Entity

The scientific interest in this compound arises from the strategic combination of three distinct structural motifs: a 2,5-disubstituted tetrazole ring, a flexible ethylamine (B1201723) side chain, and a rigid cyclopropyl (B3062369) group. The tetrazole ring serves as a metabolically stable scaffold. The specific 2-substitution pattern on the tetrazole ring is one of two common isomers (the other being 1-substitution), and the choice of isomer can significantly influence the molecule's spatial arrangement and properties.

The ethylamine portion provides a basic nitrogen center, a common pharmacophore element known to engage in critical interactions with biological targets. numberanalytics.com The cyclopropyl group is of particular interest in modern medicinal chemistry. mdpi.com Its unique steric and electronic properties, stemming from its strained three-membered ring structure, can confer favorable attributes to a molecule, such as increased potency or improved metabolic stability. The inclusion of this rigid group can also help to lock the molecule into a specific conformation, which can be advantageous for binding to a target receptor with high affinity. Therefore, the investigation of this compound is rationalized by its potential to integrate the benefits of these three components into a single, novel chemical entity for screening in medicinal chemistry programs.

Historical Context and Precedent for Related Compounds in Academic Literature

While specific research literature on this compound is not widely available, there is significant precedent for the synthesis and study of structurally related compounds. The chemical literature contains numerous examples of 2,5-disubstituted tetrazoles, which form the core of the target molecule. For instance, research has detailed the copper-catalyzed synthesis of various 2,5-disubstituted tetrazoles from 5-substituted tetrazoles and boronic acids, providing established routes to this class of compounds. rsc.org

Furthermore, many pharmaceutical compounds are built upon a tetrazole framework. Valsartan, an angiotensin II receptor blocker, is a well-known example that features a 2-substituted tetrazole linked to a biphenyl (B1667301) moiety. nih.gov Research into derivatives of such drugs demonstrates the ongoing exploration of this chemical space. nih.gov Other documented syntheses, such as that of ethyl 5-dodecyl-2H-tetrazole-2-acetate, further illustrate the established chemistry of introducing alkyl chains at the N2 position of the tetrazole ring. prepchem.com The combination of a tetrazole with other cyclic fragments is also explored, as seen in studies of compounds linking tetrazole and pyranose rings. almazovcentre.ru These examples collectively establish a strong historical and academic precedent for synthesizing and evaluating molecules with the core structure of this compound.

Data Tables

Table 1: Physicochemical Properties of Parent 1H-Tetrazole This table provides key physical and chemical data for the parent tetrazole compound, which forms the core heterocyclic system of the title compound.

PropertyValueSource
Chemical Formula CH₂N₄ wikipedia.org
Molar Mass 70.05 g/mol wikipedia.org
Density 1.477 g/mL wikipedia.org
Melting Point 157 to 158 °C wikipedia.org
Acidity (pKa) 4.90 wikipedia.org

Table 2: Examples of Synthesized 2,5-Disubstituted Tetrazole Derivatives from Literature This table presents data for related 2,5-disubstituted tetrazoles, illustrating the types of characterization performed on this class of compounds.

Compound NameMolecular FormulaMethodKey FindingReference
2-(p-Tolyl)-5-phenyl-2H-tetrazoleC₁₄H₁₂N₄Cu₂O-catalyzed reactionSynthesis of a 2,5-disubstituted tetrazole via aerobic oxidative direct C-H/N-H coupling. rsc.org
ValsartanC₂₄H₂₉N₅O₃Multi-step synthesisA widely used antihypertensive drug featuring a 2-substituted tetrazole. nih.gov
β-(2R,3S,5R)-2-(Hydroxymethyl)-6-(5-phenyl-2H-tetrazole-2-yl)tetrahydro-2H-pyran-3,4,5-triolC₁₃H₁₆N₄O₅Multi-step synthesisComputer modeling predicted multi-target biological activity. almazovcentre.ru
Ethyl 5-dodecyl-2H-tetrazole-2-acetateC₁₇H₃₂N₄O₂Substitution reactionSynthesis of an N-2 alkylated tetrazole derivative. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-cyclopropyltetrazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c7-3-4-11-9-6(8-10-11)5-1-2-5/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUABEPMDOCNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(N=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(5-cyclopropyl-tetrazol-2-yl)-ethylamine, DFT calculations, hypothetically performed using the B3LYP functional with a 6-311++G(d,p) basis set, would provide a detailed picture of its electronic properties and reactivity.

The optimized molecular geometry reveals the spatial arrangement of the atoms, including the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Key structural parameters, such as the planarity of the tetrazole ring and the orientation of the cyclopropyl (B3062369) and ethylamine (B1201723) substituents, are determined.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(EHOMO + ELUMO)/23.45 eV
Chemical Hardness (η)(ELUMO - EHOMO)/24.80 eV
Global Softness (S)1/(2η)0.104 eV⁻¹
Electrophilicity Index (ω)μ²/ (2η)1.24 eV

Frontier Molecular Orbital Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the nitrogen-rich tetrazole ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO would likely be distributed across the tetrazole ring and the adjacent atoms of the ethylamine chain, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. ajchem-a.com For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions, likely associated with the nitrogen atoms of the tetrazole ring, indicate the preferred sites for electrophilic interaction. The regions of positive potential, expected around the amine group's hydrogen atoms, suggest favorable locations for nucleophilic interactions. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterHypothetical Value
HOMO Energy-7.25 eV
LUMO Energy+2.35 eV
HOMO-LUMO Energy Gap9.60 eV

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the experimental characterization of a new compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be made using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted shifts, when compared with experimental data, can confirm the proposed molecular structure. mdpi.comresearchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C-N, and N=N bonds. This comparison helps in the assignment of the observed spectral bands. researchgate.netnih.gov

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound

AtomHypothetical ¹³C Shift (ppm)AtomHypothetical ¹H Shift (ppm)
Tetrazole C5165.2Amine NH₂1.85 (s, 2H)
Ethyl CH₂-N(tetrazole)50.8Ethyl CH₂-N(tetrazole)4.45 (t, 2H)
Ethyl CH₂-NH₂41.5Ethyl CH₂-NH₂3.10 (t, 2H)
Cyclopropyl CH15.3Cyclopropyl CH1.90 (m, 1H)
Cyclopropyl CH₂8.9Cyclopropyl CH₂1.10 (m, 4H)

Molecular Dynamics Simulations and Ligand-Target Interactions (if a hypothetical biological or material target is considered)

To explore the potential application of this compound as a therapeutic agent, its interaction with a hypothetical protein target can be investigated using molecular docking and dynamics simulations.

Docking Studies with Relevant Protein Binding Sites or Material Surfaces

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov For a hypothetical study, a relevant protein target, for instance, a bacterial enzyme like MurB, which has been studied with other tetrazole inhibitors, could be selected. nih.gov

Docking simulations would be performed to place this compound into the active site of the chosen protein. The results would be evaluated based on the binding energy (or docking score), which estimates the binding affinity, and the predicted binding pose. A lower binding energy suggests a more favorable interaction. The analysis of the binding pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 4: Hypothetical Docking Results for this compound with a Hypothetical Protein Target

ParameterHypothetical Value/Description
Protein Target (Example)Staphylococcus aureus MurB
Binding Energy (kcal/mol)-7.8
Key Interacting ResiduesASN115, SER140, GLY141, TYR190
Types of InteractionsHydrogen bond with SER140; Hydrophobic interactions with TYR190; van der Waals contacts

Molecular Dynamics Simulations for Ligand-Protein/Surface Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the complex.

A simulation of several nanoseconds would reveal whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the simulation trajectory would include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions. The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation would further validate the stability of the binding mode.

Pharmacophore Modeling and Virtual Screening Applications for in vitro Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. arxiv.org For a novel compound like this compound, a ligand-based pharmacophore model can be developed in the absence of a known target structure. This involves identifying the key chemical features within the molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring.

Hydrogen Bond Donor: The primary amine group of the ethylamine side chain.

Hydrophobic Feature: The cyclopropyl ring.

These features can be spatially mapped to generate a 3D pharmacophore model. This model then serves as a sophisticated search query for virtual screening of large chemical databases. nih.govspringernature.com The goal of virtual screening is to identify other molecules within these databases that match the pharmacophoric features of the query compound, thus having a higher probability of exhibiting similar biological activity. schrodinger.commacinchem.org

The typical workflow for such a study would be:

Conformational Analysis: Generating multiple low-energy conformations of this compound to capture its flexibility.

Pharmacophore Feature Identification: Defining the hydrogen bond donors, acceptors, and hydrophobic centers.

Model Generation: Creating a 3D arrangement of these features.

Database Screening: Searching compound libraries (e.g., ZINC, ChEMBL) for molecules that fit the pharmacophore model. macinchem.orgyoutube.com

Hit-list Generation: Ranking the identified compounds based on their fit to the model and other properties like drug-likeness.

This in silico approach allows for the rapid and cost-effective identification of potential lead compounds for further in vitro testing, significantly narrowing the field of candidates from millions to a manageable number. nih.govschrodinger.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs (based on in vitro data only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comsciencepublishinggroup.com This method is predicated on the principle that the biological effect of a chemical is a function of its molecular structure and properties. omicstutorials.com For the analogs of this compound, a QSAR model could be developed once in vitro activity data (e.g., IC₅₀ or EC₅₀ values) are available for a set of structurally related compounds.

Development of QSAR Models for Modulated in vitro Activities

The development of a robust QSAR model is a systematic process. nih.govyoutube.com Assuming a dataset of this compound analogs with measured in vitro activity becomes available, the following steps would be undertaken:

Data Set Preparation: A series of analogs would be synthesized, varying specific structural components such as the substituent on the cyclopropyl ring, the length of the alkyl chain, or substitutions on the tetrazole ring. Their in vitro activity against a specific biological target would be measured. This dataset would then be divided into a training set (to build the model) and a test set (to validate the model).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties. numberanalytics.comucsb.edu

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to generate a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. researchgate.net

A hypothetical QSAR model might take the form of the following equation:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c values are the coefficients for each descriptor.

Below is a hypothetical data table illustrating the kind of data used for developing a QSAR model for a series of analogs.

Compound IDR-GrouppIC₅₀LogPMolecular Weight
A-01 -H5.21.8165.21
A-02 -CH₃5.52.1179.24
A-03 -Cl5.82.5199.65
A-04 -F5.62.0183.20
A-05 -OCH₃5.31.7195.24

Identification of Key Structural Descriptors Influencing Activity

A validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the structural features that are crucial for biological activity. sciencepublishinggroup.comresearchgate.net The descriptors that are included in the final QSAR equation are considered to be the most influential.

These descriptors can be categorized as:

Topological Descriptors: Related to the 2D structure and connectivity of atoms (e.g., branching indices).

Electronic Descriptors: Pertaining to the electron distribution (e.g., dipole moment, HOMO/LUMO energies). ucsb.edu

Steric/Geometrical Descriptors: Describing the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Physicochemical Descriptors: Representing properties like lipophilicity (LogP) and polar surface area (PSA). numberanalytics.com

For the this compound scaffold, a QSAR study might reveal that:

An increase in the hydrophobicity of the substituent on the cyclopropyl ring positively correlates with activity, suggesting a hydrophobic binding pocket.

The dipole moment of the molecule is a significant factor, indicating the importance of electrostatic interactions with the target.

Specific topological indices related to the ethylamine side chain could be critical, highlighting the optimal distance and orientation between the tetrazole ring and the amine group.

The table below presents a hypothetical set of key descriptors and their correlation with the in vitro activity of analogs of this compound.

DescriptorDescriptor TypeCorrelation with ActivityInterpretation
LogP PhysicochemicalPositiveIncreased lipophilicity is favorable for activity.
TPSA PhysicochemicalNegativeLower polar surface area may enhance membrane permeability.
Kappa3 TopologicalPositiveIndicates the importance of a specific molecular shape.
LUMO Energy ElectronicNegativeA lower LUMO energy suggests better electron-accepting capability, which may be important for binding.

Chemical Reactivity and Stability Investigations

Acid-Base Properties and pKa Determination

The structure of 2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine incorporates both an acidic and a basic center. The tetrazole ring, particularly when unsubstituted at the N-H position, is known to be acidic, with a pKa comparable to that of carboxylic acids. researchgate.netnih.govwikipedia.orgnih.gov However, in this 2,5-disubstituted tetrazole, the acidic proton is absent. The nitrogen atoms of the tetrazole ring do possess lone pairs of electrons and can act as very weak bases. mdpi.com

The primary basicity of the molecule is attributed to the terminal amino group of the ethylamine (B1201723) side chain. Aliphatic amines are well-known bases. The pKa of the conjugate acid of a typical primary amine is in the range of 9-11.

Based on these general characteristics, the following acid-base properties for this compound can be predicted:

Basic pKa (pKa of the conjugate acid, -CH₂CH₂NH₃⁺): Expected to be in the range of 9.5 - 10.5. This value is influenced by the electron-withdrawing nature of the adjacent tetrazole ring, which may slightly decrease the basicity compared to a simple alkylamine.

Acidic pKa: Due to the substitution on the tetrazole ring, this compound is not expected to be a significant acid.

Table 1: Predicted pKa Values for this compound

Ionizable Group Predicted pKa Nature
Ethylamine (-NH₂) 9.5 - 10.5 Basic

Note: The values in this table are estimated based on the known properties of similar functional groups and have not been experimentally determined for this specific compound.

Degradation Pathways Under Varied Environmental Conditions

The stability of this compound will be dictated by the resilience of the tetrazole ring and the reactivity of the ethylamine side chain under various conditions.

The tetrazole ring is generally considered to be chemically stable and resistant to hydrolysis under both acidic and basic conditions. nih.govacs.orgnih.gov The C-N and N-N bonds within the aromatic ring are not readily cleaved by water. Similarly, the ethylamine side chain is not susceptible to hydrolysis. Therefore, it is predicted that this compound would exhibit high hydrolytic stability across a range of pH values.

In contrast to its hydrolytic stability, tetrazole-containing compounds are known to be susceptible to photochemical degradation. nih.govnih.govresearchgate.net Photolysis of tetrazoles typically involves cleavage of the heterocyclic ring, which can lead to the extrusion of molecular nitrogen and the formation of various reactive intermediates and subsequent degradation products. nih.govnih.govresearchgate.net The exact nature of the photoproducts is highly dependent on the substituents on the tetrazole ring and the irradiation conditions. nih.govnih.govresearchgate.net

For this compound, it can be hypothesized that UV irradiation could lead to the fragmentation of the tetrazole ring. The presence of the cyclopropyl (B3062369) and ethylamine substituents would influence the subsequent reaction pathways of the resulting intermediates.

The tetrazole ring is generally stable towards many oxidizing and reducing agents. However, the primary amine of the ethylamine side chain is susceptible to oxidation. Strong oxidizing agents could potentially convert the amine to a nitro group or lead to oxidative cleavage of the C-N bond.

Under reductive conditions, the tetrazole ring is typically stable. The primary amine is also not reducible under standard catalytic hydrogenation conditions.

Table 2: Predicted Stability of this compound under Various Conditions

Condition Predicted Stability Rationale
Hydrolysis (Acidic, Neutral, Basic) High The tetrazole ring and ethylamine are generally resistant to hydrolysis.
Photolysis (UV light) Low Tetrazole rings are known to undergo photochemical ring cleavage. nih.govnih.govresearchgate.net
Oxidation Moderate The primary amine is susceptible to oxidation.

Note: This table presents predicted stability based on general chemical principles.

Kinetic and Mechanistic Studies of Specific Reactions Involving the Compound

No specific kinetic or mechanistic studies for reactions involving this compound have been found in the literature. However, the reactivity of the primary amine allows for a discussion of potential derivatization reactions.

The primary amine of this compound is a nucleophilic center and can readily undergo derivatization reactions with various reagents. These reactions are commonly employed in analytical chemistry to enhance detection or improve chromatographic separation. researchgate.netnih.govnih.govthermofisher.comnih.gov

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. The mechanism involves the nucleophilic attack of the amine on one of the aldehyde groups, followed by the addition of the thiol and subsequent cyclization.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary amines to form stable, fluorescent carbamate derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary amines to produce highly fluorescent sulfonamide derivatives. The mechanism is a nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the elimination of HCl.

The kinetics of these derivatization reactions are typically fast and can be influenced by factors such as pH, solvent, and temperature. A detailed mechanistic investigation would involve studying the reaction rates under different conditions to determine the rate law and elucidate the transition state of the reaction.

Table 3: Common Derivatization Reactions for the Ethylamine Moiety

Derivatizing Agent Functional Group Targeted Reaction Type
o-Phthalaldehyde (OPA) Primary Amine Nucleophilic Addition/Cyclization
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary Amine Nucleophilic Acyl Substitution

Reaction Kinetics and Rate Law Determination

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented reaction kinetics and rate law determination for the compound this compound. Specific empirical data, such as rate constants, reaction orders, and activation energies for its formation or decomposition, are not publicly available.

However, the general principles of chemical kinetics and the known reactivity of structurally related tetrazole compounds can provide a theoretical framework for predicting its behavior. The reactivity of 2,5-disubstituted tetrazoles is influenced by the nature of the substituents at both the C5 and N2 positions. The ethylamine group at the N2 position can participate in various reactions, while the cyclopropyl group at the C5 position influences the electronic properties of the tetrazole ring.

Table 1: Hypothetical Kinetic Parameters for Reactions Involving 2,5-Disubstituted Tetrazoles

Reaction TypeReactant AReactant BAssumed OrderHypothetical Rate LawIllustrative Rate Constant (k)
N-Alkylation5-Cyclopropyl-1H-tetrazole2-ChloroethylamineSecondRate = k[5-Cyclopropyl-1H-tetrazole][2-Chloroethylamine]1.5 x 10⁻³ M⁻¹s⁻¹
Thermal DecompositionThis compound-FirstRate = k[this compound]3.0 x 10⁻⁵ s⁻¹

Note: The data in this table is illustrative and based on general knowledge of tetrazole chemistry. It is not based on experimental results for this compound.

Detailed Research Findings

While specific studies on the title compound are absent, research on analogous compounds provides some insights:

Alkylation of 5-Substituted Tetrazoles: The formation of 2,5-disubstituted tetrazoles, such as the target compound, typically proceeds via the alkylation of a 5-substituted 1H-tetrazole. These reactions are generally considered to be second-order nucleophilic substitutions. The rate of these reactions is dependent on the concentration of both the tetrazole anion and the alkylating agent. The regioselectivity of the alkylation (i.e., substitution at N1 vs. N2) is a critical factor, with the formation of the 2-substituted isomer often being kinetically favored under certain conditions. The reaction mechanism can influence the observed kinetics, with possibilities of both first- and second-order nucleophilic substitution pathways.

Thermal Stability of 2,5-Disubstituted Tetrazoles: The thermal decomposition of 2,5-disubstituted tetrazoles has been a subject of interest, particularly for energetic materials. These decomposition reactions are typically unimolecular and thus follow first-order kinetics. The rate of decomposition is highly dependent on the substituents on the tetrazole ring. For instance, studies on 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles have determined activation energies for thermal decomposition to be in the range of 39 to 48 kcal/mol. The stability of the tetrazole ring is influenced by the electronic and steric effects of its substituents.

Table 2: Comparison of Activation Energies for Thermal Decomposition of Related Azole Compounds

CompoundActivation Energy (Ea) (kJ/mol)Reaction Order
A triazolo-tetrazine derivative (TTDA)129.0Not Specified
A triazolo-tetrazine derivative (TTGA)212.2Not Specified
A triazolo-tetrazine derivative (DNTT)292.2Not Specified

Source: Data from a study on the decomposition of high-energy triazolo-tetrazine derivatives, which are structurally distinct but provide context for the energy barriers in related heterocyclic systems.

Analytical Methodologies for Research and Discovery

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted tetrazoles. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for purity assessment and quantification.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. The ethylamine (B1201723) side chain imparts basic properties, while the cyclopropyl-tetrazole moiety contributes to its polarity and potential for specific interactions with the stationary phase.

Key considerations for method development include:

Stationary Phase Selection: A C18 column is a common starting point. However, for separating positional isomers (e.g., the 1-yl vs. the 2-yl substituted tetrazole), a phenyl-hexyl stationary phase may offer alternative selectivity due to π-π interactions with the aromatic tetrazole ring nih.govshimadzu.com.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the aqueous phase is critical; buffering below the pKa of the ethylamine group (e.g., pH 3-4) ensures the analyte is in its protonated, more water-soluble form, leading to better peak shape and retention time stability.

Detection: The tetrazole ring contains a chromophore that allows for ultraviolet (UV) detection. A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously, helping to identify co-eluting peaks and assess peak purity. A wavelength around 210-230 nm is often suitable for tetrazole-containing compounds.

Interactive Data Table: Illustrative RP-HPLC Parameters Below are typical starting conditions for an RP-HPLC method for purity analysis.

ParameterSuggested ConditionRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Provides alternative selectivity for aromatic/heterocyclic systems, useful for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the amine and suppress silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minutesA broad gradient is used during development to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector PDA/UV at 215 nmWavelength where the tetrazole moiety is expected to absorb.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.

Chiral HPLC for Enantiomeric Separation (if applicable for derivatives)

The parent compound, "2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine," is not chiral. However, if synthetic derivatization introduces a stereocenter (for example, through modification of the ethylamine side chain), the resulting enantiomers would require a chiral separation technique to be resolved. Chiral HPLC is the most common approach for this purpose. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common strategies include using CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or protein-based phases nih.gov. The choice of CSP and mobile phase is highly specific to the analyte's structure.

Interactive Data Table: Common Chiral Stationary Phases for Amine-Containing Compounds

Chiral Stationary Phase (CSP) TypeTypical Mobile PhasePrinciple of Separation
Polysaccharide-based (e.g., Chiralpak IA, IB) Hexane/Ethanol/Amine AdditiveCombination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral polymer grooves.
Cyclodextrin-based (e.g., CYCLOBOND) Aqueous Buffers/Methanol or ACNInclusion complexation where enantiomers fit differently into the chiral cyclodextrin cavity.
Pirkle-type (e.g., Whelk-O 1) Hexane/Isopropanolπ-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP.

UHPLC-MS/MS for Trace Analysis in Complex Research Samples

For the quantification of "this compound" at very low concentrations (trace levels) or in complex biological or environmental samples, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice researchgate.netnih.gov. This technique offers superior sensitivity and selectivity compared to HPLC-UV.

UHPLC: Utilizes columns with smaller particle sizes (<2 µm), which provides much higher separation efficiency and allows for significantly faster analysis times compared to conventional HPLC researchgate.net.

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be highly effective for this compound, as the ethylamine group is readily protonated to form a stable [M+H]⁺ ion.

Tandem MS (MS/MS): Provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the parent ion ([M+H]⁺), which is then fragmented in a collision cell. A second quadrupole selects a specific, characteristic fragment ion for detection. This process filters out background noise from the matrix, allowing for accurate quantification at picogram to femtogram levels nih.govsepscience.com.

Sample preparation for complex matrices often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances before injection.

Interactive Data Table: Proposed UHPLC-MS/MS Parameters for Trace Quantification

ParameterSuggested ConditionRationale
UHPLC Column C18 (50 x 2.1 mm, 1.8 µm)Standard for fast separations in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH and ionization conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm I.D. column.
Ionization Mode ESI (Positive)The basic amine group is easily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.
Hypothetical MRM Transition m/z 152.1 → m/z 110.1Parent ion [M+H]⁺ fragmenting via loss of the ethylamine side chain (C₂H₄N). Values are illustrative and require experimental confirmation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds mdpi.comnih.gov. The applicability of GC to "this compound" depends on its volatility and thermal stability. While the molecule's relatively low molecular weight suggests it could be volatile, the polar amine and tetrazole groups can lead to poor peak shape and potential thermal degradation in the hot GC inlet or column.

To overcome these issues, derivatization is often employed. The primary amine of the ethylamine group can be derivatized with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) to replace the active hydrogen, thereby increasing volatility and thermal stability, and improving chromatographic performance.

GC coupled with Mass Spectrometry (GC-MS) is used for definitive identification. The electron ionization (EI) source produces a reproducible fragmentation pattern (mass spectrum) that can serve as a fingerprint for the compound, allowing for confirmation of its identity by comparison to a spectral library.

Interactive Data Table: Hypothetical GC-MS Parameters (for a Derivatized Analyte)

ParameterSuggested ConditionRationale
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose choice.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with good efficiency.
Inlet Temperature 250 °CMust be optimized to ensure volatilization without degradation.
Oven Program 100 °C (1 min), then 15 °C/min to 280 °CA temperature gradient to separate compounds based on boiling point.
Derivatization Silylation (e.g., with BSTFA)Blocks the polar N-H bond, increasing volatility.
MS Ionization Electron Ionization (EI) at 70 eVStandard energy for producing reproducible fragmentation patterns.
MS Scan Range m/z 40-450A wide range to capture the molecular ion and key fragments.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field wikipedia.org. It is an extremely high-efficiency separation technique, making it particularly well-suited for resolving closely related impurities and isomers nih.govmdpi.com.

Given the basic nature of the ethylamine moiety, "this compound" will be positively charged in an acidic buffer. In Capillary Zone Electrophoresis (CZE), a simple fused-silica capillary is filled with a buffer (e.g., a phosphate or acetate buffer at pH 2.5-4.5). When a voltage is applied, the cationic analyte migrates toward the cathode. Its migration speed will differ from other charged impurities, leading to separation. CE is especially powerful for separating positional isomers, such as the 2-yl and 1-yl substituted tetrazoles, which can be challenging to separate by HPLC.

Interactive Data Table: Illustrative Capillary Zone Electrophoresis (CZE) Parameters

ParameterSuggested ConditionRationale
Capillary Fused Silica (50 µm I.D., 60 cm total length)Standard capillary for CZE.
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5Low pH ensures full protonation of the amine; phosphate is a common buffer.
Applied Voltage 20 kVA high voltage provides fast and efficient separations.
Temperature 25 °CControlled temperature for migration time reproducibility.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)A small, precise injection volume is crucial for high efficiency.
Detection Diode Array Detector (DAD) at 215 nmOn-capillary UV detection is standard wikipedia.org.

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Settings

Beyond chromatography, spectroscopic techniques can be employed for direct quantitative analysis, often without the need for separation.

UV-Visible Spectroscopy: This technique is based on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte. For a pure sample, the concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a known molar absorptivity coefficient (ε) repligen.com. More commonly, a calibration curve is constructed by measuring the absorbance of several standards of known concentration. The tetrazole ring provides a suitable chromophore for UV analysis researchgate.netacs.org.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that can provide both structural confirmation and highly accurate quantitative information nih.gov. The signal intensity (integral) of an NMR peak is directly proportional to the number of nuclei giving rise to that signal. In qNMR, a certified internal standard of known concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a specific analyte proton signal (e.g., the CH₂ protons of the ethyl group) to the integral of a known proton signal from the internal standard, the absolute concentration or purity of the analyte can be calculated without requiring a reference standard of the analyte itself ox.ac.uk. This makes qNMR a powerful tool for the primary characterization of new chemical entities.

Interactive Data Table: Comparison of Quantitative Spectroscopic Techniques

TechniquePrincipleRequirementsAdvantages
UV-Vis Spectroscopy Beer's Law (A = εbc)Pure sample in a non-absorbing solvent; Calibration curve with standards.Simple, fast, and widely available instrumentation.
Quantitative NMR (qNMR) Signal integral is proportional to molar concentration.High-field NMR spectrometer; Certified internal standard; Analyte and standard peaks must not overlap.Highly accurate and precise; Does not require an identical analyte standard ("primary method"); Provides structural information simultaneously.

Structure Activity Relationship Sar Studies and Molecular Design Principles Strictly in Vitro or in Silico

Systematic Structural Modifications and Their Impact on in vitro Biological Target Interactions

The core scaffold of 2-(5-cyclopropyl-tetrazol-2-yl)-ethylamine presents three key regions for structural modification to probe interactions with biological targets: the tetrazole moiety, the ethylamine (B1201723) linker, and the terminal cyclopropyl (B3062369) group. SAR studies systematically alter these components to understand their contribution to binding affinity, selectivity, and other key parameters.

The 1,4-disubstituted tetrazole ring is a critical component, largely due to its electronic properties and its role as a bioisostere. In medicinal chemistry, the tetrazole ring is frequently employed as a metabolically stable substitute for a carboxylic acid group. google.comgoogle.com It possesses a similar pKa and planar geometry, allowing it to engage in comparable hydrogen bonding and electrostatic interactions with protein targets.

Systematic replacement of the tetrazole ring helps to elucidate the importance of its acidic nature and hydrogen bond accepting capability. In many biological systems, the anionic tetrazolate form is crucial for anchoring the ligand into a binding pocket.

Bioisosteric Replacements: The most common bioisosteric replacement for a tetrazole is a carboxylic acid. However, other heterocyclic groups such as 5-oxo-1,2,4-oxadiazole or 5-thioxo-1,2,4-oxadiazole can also be used. These replacements can modulate the acidity and, consequently, the pharmacokinetic properties of the molecule. For instance, reducing the acidity with an oxadiazole can sometimes improve membrane permeability compared to the more acidic tetrazole.

Substituent Effects: While the parent compound has a cyclopropyl group at the 5-position, modifying this substituent can drastically alter activity. The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can fine-tune the pKa of the tetrazole ring, influencing its ionization state at physiological pH. Steric bulk at this position is also critical, as it can either provide beneficial interactions in a hydrophobic pocket or create steric clashes that prevent optimal binding.

Table 1: Illustrative in vitro Data for Bioisosteric Replacement of the Tetrazole Moiety in an Analogous Kinase Inhibitor Series

Compound ID Bioisosteric Group (R) Binding Affinity (IC₅₀, nM) Rationale for Change
Analog-1 5-Substituted-2H-tetrazole 50 Original scaffold, acidic, H-bond acceptor.
Analog-2 Carboxylic Acid 85 Classic bioisostere; may increase polarity and reduce permeability.
Analog-3 5-oxo-1,2,4-oxadiazole 250 Less acidic than tetrazole; probes importance of anionic state.
Analog-4 5-thioxo-1,2,4-oxadiazole 220 Similar to oxadiazole, modulates electronic profile.
Analog-5 N-Acyl Sulfonamide >1000 Non-acidic replacement; tests necessity of the acidic proton.

Note: This table is illustrative and based on general principles of bioisosterism in medicinal chemistry. The IC₅₀ values are hypothetical to demonstrate potential outcomes of such modifications.

The ethylamine linker serves to position the terminal amine group at an optimal distance and vector relative to the tetrazole core to interact with the target protein. Its length, rigidity, and substitution are key variables.

Chain Length: Modifying the linker length by adding or removing methylene (B1212753) units (e.g., creating methylamine (B109427) or propylamine (B44156) analogs) is a fundamental strategy. An in vitro study on a series of thiazolidinedione-based inhibitors found that the ethylamine tail was a critical pharmacophoric feature. Shortening the chain could lead to a loss of a key interaction, while excessive lengthening might introduce unfavorable flexibility or place the amine in a disadvantageous position. The optimal length is highly dependent on the topology of the target's binding site.

Branching and Rigidity: Introducing alkyl substituents (e.g., a methyl group) on the ethylamine chain can provide several benefits. It can introduce a chiral center, allowing for stereospecific interactions, and can restrict the conformational freedom of the linker. This reduction in conformational entropy can lead to a more favorable binding energy if the locked conformation is the bioactive one. However, improper placement of a branch can also introduce steric hindrance.

Table 2: Illustrative in vitro Data for Ethylamine Linker Modification in a G-Protein Coupled Receptor Antagonist Series

Compound ID Linker Modification Binding Affinity (Kᵢ, nM) Rationale for Change
Analog-6 -CH₂CH₂- (Ethyl) 15 Parent linker.
Analog-7 -CH₂- (Methyl) 250 Suboptimal distance for amine interaction.
Analog-8 -CH₂CH₂CH₂- (Propyl) 90 Increased flexibility, potential loss of potency.
Analog-9 -(S)-CH(CH₃)CH₂- 25 Introduces chirality and conformational restriction.
Analog-10 -(R)-CH(CH₃)CH₂- 400 Demonstrates stereochemical preference of the binding pocket.

Note: This table is illustrative, drawing on common SAR findings for linker modifications in medicinal chemistry. The Kᵢ values are hypothetical.

The cyclopropyl group is a popular motif in modern drug design. It acts as a rigid, conformationally constrained structural element. Its unique electronic properties, with C-C bonds having enhanced π-character, can also influence interactions.

Conformational and Steric Role: The cyclopropyl group is often used as a bioisosteric replacement for larger or more flexible groups like isopropyl or for unsaturated moieties like a vinyl or phenyl group. Its rigid nature helps to lock the substituent in a defined orientation, which can be critical for fitting into a specific binding pocket and minimizing the entropic penalty of binding. Replacing the cyclopropyl group with other alkyl groups of varying size and shape (e.g., ethyl, isopropyl, cyclobutyl) is a standard method to probe the steric tolerance of the target protein at this position. A study on GABA-A receptor modulators showed that a cyclopropyl group at a key position sustained moderate activity, indicating its utility in defining spatial orientation.

Metabolic Stability: In addition to its steric and conformational roles, the cyclopropyl group often enhances metabolic stability by serving as a "metabolic blocker." It is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear or branched alkyl chains.

Table 3: Illustrative in vitro Data for Modifications of the Cyclopropyl Group on a Generic Enzyme Inhibitor

Compound ID Terminal Group (R') Potency (IC₅₀, nM) Rationale for Change
Analog-11 Cyclopropyl 30 Parent compound; rigid, metabolically stable.
Analog-12 Isopropyl 150 More flexible; probes preference for rigidity.
Analog-13 Ethyl 300 Smaller, more flexible; likely loss of key contacts.
Analog-14 Cyclobutyl 80 Larger ring; probes size tolerance of the pocket.
Analog-15 Phenyl >1000 Introduces flat, aromatic character; likely steric or electronic mismatch.

Note: This table is illustrative and based on established principles of cyclopropyl groups in drug design. The IC₅₀ values are hypothetical.

Rational Design of Analogs Based on Computational Modeling

Computational techniques are indispensable for guiding the design of new analogs at the molecular research level, helping to prioritize synthetic targets and reduce the number of compounds that need to be made and tested.

Fragment-based drug discovery (FBDD) is a powerful method for identifying new lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target. The this compound scaffold can be deconstructed into its constituent fragments for such an approach:

Fragment 1: 5-cyclopropyl-2H-tetrazole

Fragment 2: Ethylamine

In a hypothetical FBDD campaign, these fragments would be screened against a biological target. If the 5-cyclopropyl-tetrazole fragment shows binding, computational and structural biology methods (like X-ray crystallography or NMR) would be used to determine its binding mode. Subsequently, chemists would use "fragment growing" or "fragment linking" strategies. For "fragment growing," the ethylamine tail would be added back onto the tetrazole core piece-by-piece to find the optimal vector into a nearby pocket. For "fragment linking," if another fragment (e.g., a substituted phenyl ring) was found to bind in an adjacent pocket, a linker could be designed to connect it to the tetrazole fragment, creating a novel and potent molecule.

Once a lead compound like this compound is identified, computational modeling is used extensively for lead optimization.

Molecular Docking: A high-resolution crystal structure or a robust homology model of the target protein is used to perform molecular docking studies. These simulations predict the binding pose and score the interactions of a series of designed analogs. For example, docking could be used to rationalize why a cyclobutyl group is less effective than a cyclopropyl group (Table 3), perhaps by showing a steric clash with a key amino acid residue. It can also guide the placement of new substituents on the scaffold to engage with previously unexploited regions of the binding site.

Pharmacophore Modeling: If no structural information for the target is available, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. The this compound scaffold would be mapped to this pharmacophore, and new analogs would be designed to fit the model more perfectly, thus improving potency.

Free Energy Perturbation (FEP): For more rigorous predictions, FEP calculations can be performed. These computationally intensive simulations can predict the change in binding affinity resulting from a small chemical modification (e.g., changing the cyclopropyl to a cyclobutyl group) with high accuracy, allowing researchers to prioritize the most promising analogs for synthesis.

Intellectual Property Landscape Analysis from a Research Perspective

Review of Academic and Commercial Patents Citing or Related to the Compound's Synthesis

A direct patent search for "2-(5-cyclopropyl-tetrazol-2-yl)-ethylamine" does not yield specific results. However, the synthesis of this compound can be inferred from patents covering general methods for the preparation of N-substituted tetrazoles and their amine derivatives. The patent literature indicates that compounds of this nature are often synthesized as intermediates for more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The synthesis of the core tetrazole ring and the subsequent alkylation to introduce the ethylamine (B1201723) sidechain are key steps that may be covered by existing patents. For instance, methods for the formation of tetrazoles are well-documented in the patent literature. One common approach involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. Following the formation of the 5-substituted tetrazole, the ethylamine group can be introduced at the N2 position of the tetrazole ring through various alkylation techniques.

While specific patents for the synthesis of this compound are not prominent, the methods for its preparation are likely encompassed by broader patents claiming synthetic routes to tetrazole derivatives. These patents often focus on novel catalysts, reaction conditions, or starting materials that improve yield, purity, or scalability.

Table 1: Representative Patents Related to the Synthesis of Tetrazole-Amine Scaffolds

Patent NumberTitleKey Aspects of SynthesisPotential Relevance to this compound
US4742060AHeterocyclic compoundsDescribes the synthesis of various heterocyclic compounds, some of which contain moieties that could be part of a tetrazole-amine scaffold synthesis. google.comProvides a general context for the synthesis of heterocyclic compounds that may serve as precursors or analogues.
WO2009118174A1Substituted cyclohexyldiaminesDetails the synthesis of complex amine-containing molecules, which may involve intermediates with structural similarities to tetrazole-amines. google.comThe synthetic methodologies for introducing amine functionalities could be applicable.
EP0600691B1Method of reducing the impact- and friction sensitivity of tetrazolesFocuses on the formation of tetrazole amine salts to improve their physical properties for use as gas-generating agents. epo.orgWhile the application is different, the patent describes the synthesis of tetrazole-amine salts, which is structurally related.

Analysis of Patent Claims Regarding its Use as a Chemical Intermediate or Research Tool

The patentability of chemical intermediates is a well-established principle in patent law, provided they are new, non-obvious, and useful. epo.org A chemical intermediate is considered inventive if it is used in an inventive process to produce a final product, or if the intermediate itself possesses unexpected properties. In the context of this compound, its primary value in the intellectual property landscape would likely be as a key intermediate in the synthesis of a patented final product, such as a pharmaceutical active ingredient or an agrochemical.

Patent claims for compounds used as intermediates are typically structured in a way that protects the intermediate itself and its use in the synthesis of the final product. For example, a patent might claim:

"A compound of formula (X)..." where formula (X) encompasses this compound.

"A process for preparing a compound of formula (Y)... comprising the step of reacting a compound of formula (X)..."

This strategy allows patent holders to control the supply chain of their proprietary final products. While no patents explicitly claim this compound for a specific use, the analysis of patents for related structures suggests that its value would be as a building block.

Table 2: Analysis of Potential Patent Claims for Tetrazole-Amine Intermediates

Type of ClaimExample Scope of ClaimPotential Implication for this compound
Composition of Matter"A compound having the structure..."If a patent claims a genus of compounds that includes this compound, its synthesis and use could be restricted.
Use as an Intermediate"The use of a compound... in the manufacture of..."A patent could claim the use of this compound to synthesize a specific class of final products, such as kinase inhibitors or herbicides. google.comunifiedpatents.com
Process Claim"A method for synthesizing... by reacting..."The specific synthetic route to produce this compound could be patented if it represents a novel and non-obvious method.

Trends in Patenting Tetrazole-Amine Scaffolds for Novel Chemical Applications

The patenting of tetrazole-amine scaffolds has seen consistent activity, driven by the versatile chemical and biological properties of the tetrazole ring. The tetrazole group is often used as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. This has led to a significant number of patents for tetrazole-containing compounds in the pharmaceutical sector.

Recent trends in the patenting of these scaffolds indicate a focus on several key therapeutic areas:

Oncology: As components of small molecule kinase inhibitors and other anti-cancer agents. google.com

Neuroscience: In the development of antagonists for receptors such as tachykinin receptors, implicated in pain and psychiatric disorders. google.com

Infectious Diseases: As part of novel antibacterial and antiviral agents.

Beyond pharmaceuticals, tetrazole-amine scaffolds are also featured in patents for agrochemicals, particularly as herbicides and fungicides. unifiedpatents.com The ability of the tetrazole moiety to modulate the physicochemical properties of a molecule makes it an attractive component in the design of new active ingredients for crop protection.

Another notable trend is the use of tetrazole-amine salts as gas-generating agents in applications like automotive airbags. epo.org These patents often focus on the safety and performance characteristics of the compounds, such as their thermal stability and the non-toxic nature of their decomposition products.

Table 3: Trends in Patenting Tetrazole-Amine Scaffolds

Application AreaKey Drivers for PatentingRepresentative Patent Examples
Pharmaceuticals Bioisosteric replacement of carboxylic acids, improved metabolic stability, potent biological activity.US6297375B1 (Tachykinin receptor antagonists) google.com, WO2021013864A1 (Kinase inhibitors) google.com
Agrochemicals Development of novel herbicides and fungicides with improved efficacy and safety profiles.WO2013174845A1 (Herbicidal compositions) unifiedpatents.com
Materials Science Use as high-energy materials and gas-generating agents with controlled decomposition.EP0600691B1 (Gas-generating agents for air-bags) epo.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

Modern synthetic strategies that could be adapted and optimized for the synthesis of 2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine include:

Advanced Catalytic Methods: The use of novel catalysts is a promising avenue. Heterogeneous catalysts, including nanocatalysts and metal-organic frameworks (MOFs), have shown efficacy in the synthesis of other tetrazole derivatives and could offer improved reusability and milder reaction conditions. cdnsciencepub.comresearchgate.net The exploration of transition metal-catalyzed cross-coupling reactions could also provide a direct and selective route to the desired 2-substituted product.

One-Pot and Multicomponent Reactions (MCRs): These approaches are highly valued for their atom economy and operational simplicity. beilstein-journals.orgacs.org Developing a one-pot or MCR protocol for this compound, potentially starting from readily available precursors like cyclopropyl (B3062369) cyanide, an azide (B81097) source, and a suitable ethylamine (B1201723) synthon, would represent a significant improvement over traditional multi-step syntheses. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety (especially when dealing with azides), scalability, and precise control over reaction parameters. nih.gov Adapting the synthesis of the target compound to a flow process could lead to a more efficient and reproducible manufacturing method. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including tetrazoles. researchgate.net A systematic investigation into microwave-assisted synthesis could lead to a more rapid and energy-efficient production of this compound.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Advanced Catalysis Improved regioselectivity, milder reaction conditions, catalyst reusability.Screening of novel heterogeneous and homogeneous catalysts.
One-Pot/MCRs Increased efficiency, reduced waste, simplified purification.Design of a convergent synthesis from simple starting materials.
Flow Chemistry Enhanced safety, scalability, and process control.Development of a continuous flow process for key reaction steps.
Microwave-Assisted Accelerated reaction rates, improved yields.Optimization of microwave parameters for regioselective alkylation.

Application in New Chemical Biology Probes for Mechanistic Studies

The tetrazole moiety is increasingly being incorporated into chemical biology probes due to its unique electronic properties and metabolic stability. lifechemicals.com The field of "photoclick chemistry," which often utilizes tetrazoles, presents a particularly exciting opportunity for this compound. researchgate.netrsc.orgnih.gov

Future research in this area could explore:

Photoactivatable Probes: The tetrazole ring can be photo-activated to generate a reactive nitrile imine, which can then undergo cycloaddition with an alkene. cdnsciencepub.com This "photoclick" reaction allows for spatiotemporal control of labeling in biological systems. nih.gov By incorporating a suitable reporter group, derivatives of this compound could be developed as photoactivatable probes to study biological processes in living cells with high precision. nih.govnih.gov

Bioorthogonal Ligation: Tetrazole-alkene and tetrazole-alkyne ligations are powerful tools for bioorthogonal chemistry, enabling the selective labeling of biomolecules in their native environment. rsc.orgacs.org The ethylamine group of the title compound provides a convenient handle for conjugation to fluorophores, affinity tags, or other functional molecules, creating versatile probes for identifying protein targets or tracking cellular dynamics. nih.gov

Fluorogenic Probes: The product of the tetrazole photoclick reaction, a pyrazoline, is often fluorescent. cdnsciencepub.com This inherent fluorogenicity can be harnessed to design "turn-on" fluorescent probes that only become visible upon reaction with their target. This would be particularly useful for imaging specific biomolecules or cellular events with a high signal-to-noise ratio. researchgate.net

Probe ApplicationUnderlying PrinciplePotential for this compound
Photoactivatable Probes Light-induced tetrazole cycloaddition ("photoclick chemistry").Spatiotemporal control of labeling for mechanistic studies.
Bioorthogonal Ligation Selective reaction of the tetrazole with a bioorthogonal partner.Targeted labeling of proteins, nucleic acids, or other biomolecules.
Fluorogenic Probes Formation of a fluorescent pyrazoline upon reaction."Turn-on" fluorescence for high-contrast imaging.

Integration into Advanced Functional Materials Research

The high nitrogen content and structural rigidity of the tetrazole ring make it an attractive building block for a variety of advanced functional materials. lifechemicals.com The specific combination of a cyclopropyl and an ethylamine substituent in this compound could impart unique properties to such materials.

Emerging research avenues include:

Energetic Materials: Nitrogen-rich compounds are of great interest as energetic materials due to their high heats of formation and the generation of dinitrogen gas upon decomposition. cdnsciencepub.comnih.govresearchgate.netrsc.orgresearchgate.netnih.gov While the ethylamine group may not be ideal for this application, the core tetrazole structure suggests that related derivatives could be explored as components of novel energetic materials with tailored properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent coordinating ligands for metal ions, making them ideal for the construction of MOFs. researchgate.netrsc.orgnih.govacs.org These porous materials have applications in gas storage, separation, and catalysis. rsc.org The ethylamine group could serve as a site for post-synthetic modification of the MOF, introducing further functionality.

Functional Polymers: Tetrazole-containing polymers are being investigated for a range of applications, including as ion-solvating polymer electrolytes for fuel cells and batteries. rsc.orgrsc.org The properties of such polymers could be fine-tuned by incorporating monomers based on this compound, potentially influencing properties like ion conductivity and thermal stability. rsc.orgrsc.org

Material TypeKey Feature of TetrazolesPotential Role of this compound
Energetic Materials High nitrogen content, high heat of formation.As a scaffold for designing new energetic compounds.
Metal-Organic Frameworks Strong coordination with metal ions.As a ligand for building novel MOFs with tailored porosity and functionality.
Functional Polymers Thermal stability, ion-coordinating ability.As a monomer to create polymers with specific properties for energy applications.

Development of High-Throughput Screening Assays for Chemical Space Exploration

To fully realize the potential of this compound and its derivatives, the development of high-throughput screening (HTS) assays is crucial. danaher.comnih.govnih.govthermofisher.com HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological or material properties. danaher.comnih.govnih.govthermofisher.com

Future efforts should be directed towards:

Phenotypic Screening: This approach involves testing compounds for their effects on whole cells or organisms, without a preconceived notion of the target. nih.gov A library of derivatives based on the this compound scaffold could be screened for a wide range of phenotypic effects, such as antimicrobial or anticancer activity. nih.govresearchgate.netchemistryjournals.netisfcppharmaspire.comnih.gov

Target-Based Screening: If a specific biological target is hypothesized, assays can be designed to measure the direct interaction of compounds with that target. nih.gov This could involve, for example, enzyme inhibition assays or receptor binding assays. danaher.com

Assay Miniaturization and Automation: To enable the screening of large compound libraries, assays need to be adapted to a miniaturized and automated format. This involves optimizing assay conditions for small volumes and using robotic systems for liquid handling and data acquisition.

Screening StrategyDescriptionApplication to this compound
Phenotypic Screening Assessing the effect of compounds on cellular or organismal phenotypes.Discovery of novel biological activities without a predefined target.
Target-Based Screening Measuring the interaction of compounds with a specific biological target.Rational drug design and optimization of lead compounds.
Assay Miniaturization Adapting assays to smaller volumes for high-throughput formats.Enabling the cost-effective screening of large derivative libraries.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine, and how can purity be validated?

  • Methodology :

  • Cyclization and functionalization : Start with a cyclopropyl-substituted tetrazole precursor. React with ethylamine derivatives under reflux conditions using acetic acid as a catalyst. For example, hydrazide intermediates can be cyclized with nitriles to form tetrazole rings, followed by alkylation with bromoethylamine .
  • Purification : Recrystallization using ethanol or ether, followed by thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity. Single-spot TLC with iodine vapor visualization ensures minimal byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use 1^1H/13^13C NMR to verify cyclopropyl and tetrazole proton environments. IR spectroscopy identifies amine (-NH2_2) and tetrazole (C=N) stretches .
  • Quantitative analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment. Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

Q. How is the compound’s stability evaluated under varying experimental conditions?

  • Methodology :

  • Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline buffers (pH 3–10) for 48–72 hours. Monitor degradation via HPLC and compare peak areas to untreated samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition efficacy of this compound?

  • Methodology :

  • Mechanistic validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and stoichiometry. Pair with X-ray crystallography to resolve 3D enzyme-ligand interactions, identifying steric or electronic mismatches .
  • In vivo correlation : Conduct pharmacokinetic studies (e.g., plasma protein binding assays) to assess bioavailability discrepancies between in vitro and animal models .

Q. What strategies optimize the reaction yield of this compound derivatives?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for cross-coupling reactions. Vary solvent polarity (DMF vs. THF) and temperature (60–120°C) to maximize cyclopropyl-tetrazole coupling efficiency .
  • Byproduct minimization : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates during reflux .

Q. How do structural modifications influence the compound’s bioactivity in enzyme modulation?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents on the cyclopropyl (e.g., fluoro, methyl) or tetrazole (e.g., 5-aryl vs. 5-alkyl). Test inhibitory activity against glucose metabolism enzymes (e.g., hexokinase) via kinetic assays (KiK_i determination) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and free energy changes (ΔG\Delta G) for modified derivatives .

Q. What experimental approaches address low solubility in aqueous systems for in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO-water mixtures (≤5% v/v DMSO) to enhance solubility without denaturing enzymes. Validate via dynamic light scattering (DLS) to confirm no aggregation .
  • Prodrug design : Introduce phosphate or acetyl groups to the ethylamine moiety, improving hydrophilicity. Hydrolyze in situ using esterases during assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.